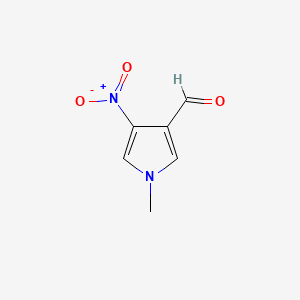
Dimethyldioctadecylammonium Bis(1,3-dithiole-2-thione-4,5-dithiolato)aurate(III)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of Dimethyldioctadecylammonium Bis(1,3-dithiole-2-thione-4,5-dithiolato)aurate(III) involves the reaction of dimethyldioctadecylammonium chloride with bis(1,3-dithiole-2-thione-4,5-dithiolato)aurate(III) under inert gas conditions . The reaction typically takes place in a solvent such as acetonitrile or dichloromethane, and the product is isolated by filtration and recrystallization. Industrial production methods may involve scaling up this reaction using larger reactors and optimizing the reaction conditions to improve yield and purity.
化学反応の分析
Dimethyldioctadecylammonium Bis(1,3-dithiole-2-thione-4,5-dithiolato)aurate(III) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more ligands are replaced by other ligands. Common reagents for these reactions include halides and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
Dimethyldioctadecylammonium Bis(1,3-dithiole-2-thione-4,5-dithiolato)aurate(III) has several scientific research applications:
Chemistry: The compound is used as a precursor for the synthesis of other gold-containing compounds and as a catalyst in various chemical reactions.
Medicine: The compound is being investigated for its potential use in cancer therapy due to its ability to interact with cellular components and induce apoptosis in cancer cells.
作用機序
The mechanism of action of Dimethyldioctadecylammonium Bis(1,3-dithiole-2-thione-4,5-dithiolato)aurate(III) involves its interaction with molecular targets such as proteins and nucleic acids. The compound can bind to these targets through coordination bonds, leading to changes in their structure and function. This interaction can disrupt cellular processes and induce cell death, making it a potential candidate for cancer therapy .
類似化合物との比較
Dimethyldioctadecylammonium Bis(1,3-dithiole-2-thione-4,5-dithiolato)aurate(III) is unique compared to other similar compounds due to its specific combination of ligands and gold center. Similar compounds include:
Dioctadecyldimethylammonium Bis(1,3-dithiole-2-thione-4,5-dithiolato)aurate(III): This compound has a similar structure but different alkyl chain lengths.
Dimethyldioctadecylammonium Bis(1,3-dithiole-2-thione-4,5-dithiolato)platinum(II): This compound contains a platinum center instead of gold, leading to different chemical and biological properties.
特性
CAS番号 |
120141-26-6 |
|---|---|
分子式 |
C44H80AuNS10 |
分子量 |
1140.8 g/mol |
IUPAC名 |
dimethyl(dioctadecyl)azanium;gold(3+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate |
InChI |
InChI=1S/C38H80N.2C3H2S5.Au/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(3,4)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;2*4-1-2(5)8-3(6)7-1;/h5-38H2,1-4H3;2*4-5H;/q+1;;;+3/p-4 |
InChIキー |
DJSOGANPSYSRHM-UHFFFAOYSA-J |
SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCC.C1(=C(SC(=S)S1)[S-])[S-].C1(=C(SC(=S)S1)[S-])[S-].[Au+3] |
正規SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCC.C1(=C(SC(=S)S1)[S-])[S-].C1(=C(SC(=S)S1)[S-])[S-].[Au+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2H-Oxazolo[5,4-g]indole](/img/structure/B570991.png)


![6-(Chloromethyl)-4-hydroxy-2,3-dimethyl-7,8a-dihydroimidazo[4,5-g]quinazoline-8,9-dione](/img/structure/B570998.png)




![6-Fluoro-1-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B571010.png)
